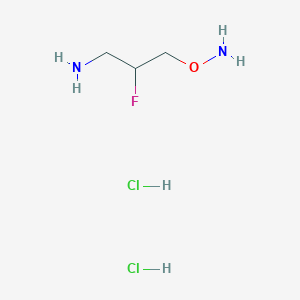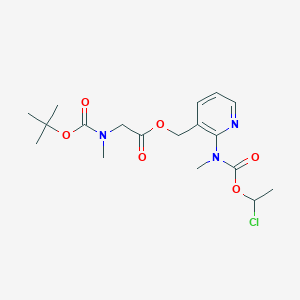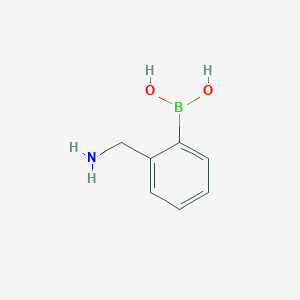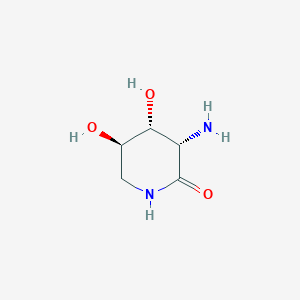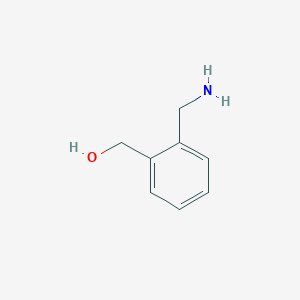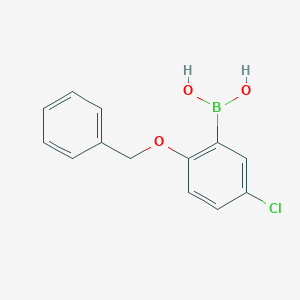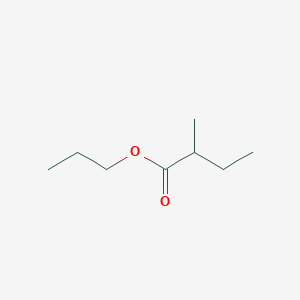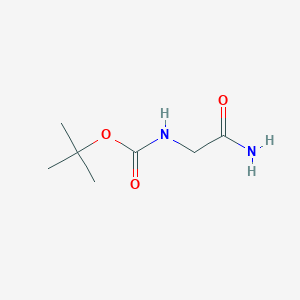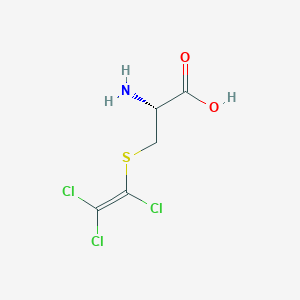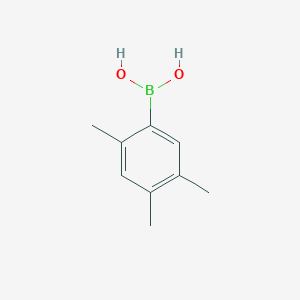
2,4,5-Trimethylphenylboronic acid
説明
2,4,5-Trimethylphenylboronic acid is an organoboronic acid that functions as a Lewis acid . It contains varying amounts of anhydride .
Synthesis Analysis
This compound has the ability to form a stable boron-oxygen bond with a diverse range of substrates, including alcohols and amines . The boron-oxygen bond proves to be stable and serves as a catalyst for various organic reactions . It also has the capability to form a stable boron-carbon bond with alkenes and alkynes .Molecular Structure Analysis
The molecular formula of 2,4,5-Trimethylphenylboronic acid is C9H13BO2 . It has a molecular weight of 164.01 g/mol .Chemical Reactions Analysis
2,4,5-Trimethylphenylboronic acid is involved in various reactions. It can form a stable boron-oxygen bond with a diverse range of substrates, including alcohols and amines . The boron-oxygen bond proves to be stable and serves as a catalyst for various organic reactions . It also has the capability to form a stable boron-carbon bond with alkenes and alkynes .Physical And Chemical Properties Analysis
2,4,5-Trimethylphenylboronic acid is a solid substance . It has a melting point of 180-190 °C . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 319.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 47.2±0.4 cm3 .科学的研究の応用
1. Catalytic Applications
2,4,5-Trimethylphenylboronic acid and its derivatives are utilized in various catalytic processes. For instance, 2-(trimethylsilyl)phenylboronic acid reacts with alkynes in the presence of a rhodium catalyst to produce benzosilole derivatives, showcasing its role in catalytic cleavage of silicon-methyl bonds in trimethylsilyl groups (Tobisu et al., 2009).
2. Material Synthesis
Phenylboronic acid derivatives are crucial in synthesizing new materials. The synthesis of trimeric macrocyclic compounds through the condensation reaction of salicylaldehyde and aminophenylboronic acids demonstrates their utility in material science (Barba et al., 2004).
3. Polymerization Catalysts
In the field of polymer chemistry, derivatives of phenylboronic acids serve as catalysts. For example, boric acid and its derivatives, like phenylboronic acid, are used as metal-free biocatalysts for the ring-opening polymerization of cyclic esters, indicating their effectiveness in synthesizing polymers like poly(e-caprolactone) (Ren et al., 2015).
4. Bioorthogonal Chemistry
2-Formylphenylboronic acid reacts with hydrazinylbenzoic acid in aqueous solution, forming stable products useful for bioorthogonal coupling reactions. This reaction's orthogonality to protein functional groups has potential applications in protein conjugation (Dilek et al., 2015).
5. Drug Delivery Systems
Phenylboronic acid-based materials are being explored for their applications in drug delivery, particularly in constructing glucose-responsive systems for insulin delivery. This includes the development of nanogels, micelles, and mesoporous silica nanoparticles (Ma & Shi, 2014).
6. Experimental Oncology
Simple phenylboronic acid and benzoxaborole derivatives are being investigated in experimental oncology. They have shown antiproliferative potential and proapoptotic effects in cancer cell lines, indicating their potential as anticancer agents (Psurski et al., 2018).
7. Biomedical Imaging and Therapy
Phenylboronic acid-functionalized pyrene derivatives are used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. Their specific and efficient imaging capabilities, along with their therapeutic potential, highlight their importance in biomedical research (Li & Liu, 2021).
8. Analytical Chemistry
Phenylboronic acids play a significant role in analytical chemistry. For instance, phenylboronic acid columns are used to extract and quantify certain compounds from biological samples, demonstrating their utility in analytical methods (Lawson et al., 1985).
特性
IUPAC Name |
(2,4,5-trimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQHKSYWLLYOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408155 | |
| Record name | 2,4,5-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenylboronic acid | |
CAS RN |
352534-80-6 | |
| Record name | B-(2,4,5-Trimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352534-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
